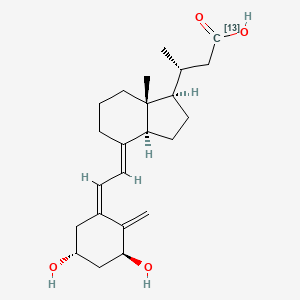
DACN(Tos)*HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DACN(Tos)*HCl, also known as N-Diethylcarbamoyl-L-tosyl-L-phenylalanine-HCl, is a synthetic derivative of the amino acid L-phenylalanine. It is a highly potent and selective agonist of the metabotropic glutamate receptor 5 (mGluR5) and is used in scientific research to study the effects of mGluR5 stimulation. DACN(Tos)*HCl is an important tool for understanding the role of mGluR5 in various physiological processes, including learning and memory, cognition, and neurodegenerative diseases.
科学研究应用
DACN(Tos)*HCl has been widely used in scientific research to study the effects of mGluR5 stimulation. It has been used in studies to investigate the role of mGluR5 in learning and memory, cognition, and neurodegenerative diseases. It has also been used to investigate the effects of mGluR5 stimulation on various cellular processes such as gene expression, protein phosphorylation, and calcium signaling.
作用机制
DACN(Tos)*HCl acts as a highly selective agonist of the mGluR5 receptor. It binds to the mGluR5 receptor and activates it, leading to the activation of downstream signaling pathways. These pathways then lead to a variety of physiological responses, including changes in gene expression, protein phosphorylation, and calcium signaling.
Biochemical and Physiological Effects
DACN(Tos)*HCl has been shown to have a variety of biochemical and physiological effects when used to activate the mGluR5 receptor. It has been shown to increase the activity of the enzyme cAMP-dependent protein kinase A (PKA), which is involved in a variety of cellular processes such as gene expression, protein phosphorylation, and calcium signaling. It has also been shown to increase the expression of the immediate early gene Arc, which is involved in learning and memory. Additionally, it has been shown to increase the levels of the neurotransmitter glutamate in the brain, which is involved in a variety of cognitive processes.
实验室实验的优点和局限性
DACN(Tos)*HCl has several advantages for use in laboratory experiments. It is a highly selective agonist of the mGluR5 receptor, making it ideal for studying the effects of mGluR5 stimulation. It is also highly potent, with a low EC50 value, making it ideal for studying the effects of low concentrations of the drug. Additionally, it is relatively easy to synthesize, making it a cost-effective tool for laboratory experiments.
One limitation of DACN(Tos)*HCl is that it is not a natural agonist of the mGluR5 receptor. This means that the effects of the drug may not be the same as those of a natural agonist, and it may not be suitable for studying the effects of natural agonists. Additionally, its effects may be limited to the mGluR5 receptor, and it may not be suitable for studying the effects of other receptors.
未来方向
The use of DACN(Tos)*HCl in scientific research has opened up many potential future directions. One potential direction is to use DACN(Tos)*HCl to study the effects of mGluR5 stimulation on various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression. Additionally, DACN(Tos)*HCl could be used to investigate the effects of mGluR5 stimulation on addiction and reward pathways. Finally, DACN(Tos)*HCl could be used to study the effects of mGluR5 stimulation on various physiological processes, such as pain perception, inflammation, and immunity.
合成方法
DACN(Tos)*HCl is synthesized by a multi-step process starting with the reaction of L-phenylalanine with diethylcarbamoyl chloride in the presence of pyridine. The resulting carbamate is then reacted with tosyl chloride in the presence of benzotriazole and dimethylformamide. The final reaction product is then purified by crystallization, resulting in the formation of DACN(Tos)*HCl.
属性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yne;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S.ClH/c1-13-5-7-14(8-6-13)19(17,18)16-11-3-2-9-15-10-4-12-16;/h5-8,15H,4,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZOSSXITQXUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC#CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DACN(Tos)*HCl | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[N,N-dibutylbenzenamine], 95%](/img/structure/B6286217.png)

![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)










